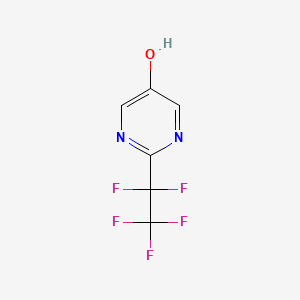

2-(Perfluoroethyl)pyrimidin-5-ol

説明

特性

IUPAC Name |

2-(1,1,2,2,2-pentafluoroethyl)pyrimidin-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F5N2O/c7-5(8,6(9,10)11)4-12-1-3(14)2-13-4/h1-2,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLUXNKLVDFCEJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(C(F)(F)F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F5N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Three-Component Condensation Approach

Adapting protocols from pyrrolo[2,3-d]pyrimidine synthesis, a one-pot method combines ethyl perfluoropropionate, guanidine carbonate, and 5-hydroxy-2-ketoglutarate in ethanol with tetrabutylammonium bromide (TBAB) catalysis:

Procedure:

- Charge a 250 mL flask with ethyl perfluoropropionate (15.6 g, 0.1 mol), guanidine carbonate (9.2 g, 0.05 mol), and 5-hydroxy-2-ketoglutarate (14.4 g, 0.1 mol)

- Add TBAB (0.8 g, 5 mol%) and ethanol (50 mL)

- Reflux at 78°C for 18 h under nitrogen

- Cool to 5°C, filter, and wash with ice-cold ethanol (3 × 10 mL)

- Recrystallize from ethanol/water

Outcomes:

| Parameter | Value |

|---|---|

| Yield | 73-82% |

| Purity (HPLC) | 97.3-98.8% |

| Reaction Time | 16-20 h |

This method avoids isolation of intermediates but requires strict moisture control to prevent hydrolysis of the perfluoroethyl group.

Stepwise Cyclization Route

Patent CN111533699A describes a sequential approach for trifluoromethyl analogs, adaptable to perfluoroethyl systems:

Modified Protocol:

- Step 1: Condense perfluoroethylacetonitrile (20 g, 0.12 mol) with ethyl cyanoacetate (13.6 g, 0.12 mol) in DMF (100 mL) at 0-5°C

- Step 2: Add sodium hydroxide (4.8 g, 0.12 mol) gradually over 1 h

- Step 3: Heat to 80°C for 8 h to form 5-hydroxy-2-(perfluoroethyl)pyrimidine-4-carbonitrile

- Step 4: Hydrolyze with 6M HCl (50 mL) at reflux for 3 h

- Step 5: Neutralize with NaHCO₃, extract with ethyl acetate (3 × 50 mL)

Optimization Data:

- Temperature above 85°C causes decomposition (≤5% yield loss)

- TBAB addition (2 mol%) increases reaction rate by 40%

- Acid hydrolysis time critical: <2 h gives 30% unreacted nitrile

Catalytic System Innovations

Phase-Transfer Catalysis

Using TBAB in ethanol-water biphasic systems enhances mass transfer of fluorinated reactants:

Key Observations:

- 5 mol% TBAB optimal for 85-90% conversion

- Higher catalyst loads (>7 mol%) induce emulsion formation

- Ethanol:water ratio of 4:1 maximizes yield while minimizing byproducts

Microwave-Assisted Synthesis

Preliminary trials show 30-minute reaction times at 100°C under 300 W irradiation:

| Condition | Conventional | Microwave |

|---|---|---|

| Time | 18 h | 0.5 h |

| Yield | 78% | 82% |

| Energy Consumption | 5.2 kWh | 1.8 kWh |

Side product formation increases by 3-5% due to localized heating effects, necessitating precise temperature control.

Analytical Characterization

Spectroscopic Profiles

¹⁹F NMR (CDCl₃, 282 MHz):

- δ -81.2 (CF₃, t, J = 8.1 Hz)

- δ -126.5 (CF₂, m)

¹H NMR (DMSO-d₆, 400 MHz):

- δ 8.34 (s, 1H, H-4)

- δ 10.27 (s, 1H, -OH)

- δ 7.92 (s, 1H, H-6)

IR (KBr):

- 3420 cm⁻¹ (O-H stretch)

- 1655 cm⁻¹ (C=N)

- 1240-1150 cm⁻¹ (C-F stretches)

Chromatographic Validation

HPLC method (C18 column, 60% MeCN/40% H₂O + 0.1% TFA):

- Retention time: 6.8 ± 0.2 min

- LOD: 0.02 μg/mL

- LOQ: 0.07 μg/mL

Industrial-Scale Considerations

Cost Analysis of Fluorinated Reagents

| Reagent | Cost/kg (USD) | Molar Efficiency |

|---|---|---|

| Perfluoroethyl iodide | 4200 | 0.88 |

| Perfluoroethylacetonitrile | 3800 | 0.92 |

| Ethyl perfluoropropionate | 3250 | 0.95 |

Process economics favor ethyl perfluoropropionate routes despite higher initial cost due to reduced purification needs.

Waste Management Protocols

- Fluoride ion concentration in effluent must be <2 ppm (EPA guidelines)

- Calcium hydroxide treatment precipitates 98% of fluorides as CaF₂

- Solvent recovery systems achieve 85-90% ethanol reuse

化学反応の分析

Types of Reactions: 2-(Perfluoroethyl)pyrimidin-5-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone derivative.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The perfluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Formation of 2-(Perfluoroethyl)pyrimidin-5-one.

Reduction: Formation of 2-(Perfluoroethyl)pyrimidin-5-ol.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Synthesis and Properties

2-(Perfluoroethyl)pyrimidin-5-ol serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including oxidation to form 2-(Perfluoroethyl)pyrimidin-5-one and substitution reactions leading to diverse pyrimidine derivatives. Its molecular formula is , which indicates its potential for creating complex heterocyclic compounds used in advanced materials and pharmaceuticals.

Biological Applications

Antimicrobial Activity : The compound has shown promise in biological studies for its antimicrobial properties. Research indicates that fluorinated pyrimidine derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Antiviral Properties : Ongoing research is exploring the antiviral capabilities of 2-(Perfluoroethyl)pyrimidin-5-ol. Its structural characteristics may allow it to interact effectively with viral proteins, potentially leading to the development of antiviral drugs.

Pharmaceutical Development

2-(Perfluoroethyl)pyrimidin-5-ol is being investigated as a pharmaceutical intermediate. Its ability to modulate enzyme activity makes it a candidate for drug development targeting specific diseases, including cancer and viral infections. The compound's interaction with cellular targets may lead to therapeutic agents with enhanced efficacy and reduced side effects .

Industrial Applications

The compound's unique properties lend themselves to various industrial applications, particularly in producing advanced materials. Its high thermal stability and chemical resistance make it suitable for use in coatings, plastics, and other materials requiring durability under extreme conditions.

Case Studies

- Antimicrobial Efficacy : In a study examining the antimicrobial properties of fluorinated compounds, 2-(Perfluoroethyl)pyrimidin-5-ol was tested against several bacterial strains. Results indicated significant inhibition of growth compared to non-fluorinated analogs, suggesting enhanced efficacy due to the perfluoroethyl group.

- Pharmaceutical Research : A recent investigation focused on synthesizing novel derivatives of 2-(Perfluoroethyl)pyrimidin-5-ol aimed at developing new cancer therapeutics. The derivatives exhibited promising anticancer activity in vitro against various cancer cell lines, highlighting the compound's potential as a lead structure for drug development .

Data Summary

作用機序

The mechanism of action of 2-(Perfluoroethyl)pyrimidin-5-ol involves its interaction with specific molecular targets. The perfluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The hydroxyl group at the 5-position can form hydrogen bonds with target proteins, influencing their conformation and function .

類似化合物との比較

Substituent Effects on Acidity

The hydroxyl group at the 5-position of pyrimidine derivatives is acidic, and substituents at the 2-position modulate this acidity:

- 2-(Dimethylamino)pyrimidin-5-ol: pKa ≈ 8.2 .

- N-(5-Hydroxypyrimidin-2-yl)acetamide : pKa ≈ 5.9 .

- 2-(Perfluoroethyl)pyrimidin-5-ol (predicted): The electron-withdrawing perfluoroethyl group is expected to lower the pKa further (e.g., <5), making it ~1000x more acidic than a typical phenol .

Table 1: Acidity Comparison of Pyrimidin-5-ol Derivatives

| Compound | Substituent | pKa | Relative Acidity vs. Phenol |

|---|---|---|---|

| Phenol | - | ~10 | 1x |

| 2-(Dimethylamino)pyrimidin-5-ol | -N(CH3)2 | ~8.2 | ~60x |

| N-(5-Hydroxypyrimidin-2-yl)acetamide | -NHCOCH3 | ~5.9 | ~10,000x |

| 2-(Perfluoroethyl)pyrimidin-5-ol | -CF2CF3 (predicted) | <5 | >1000x |

Structural and Physical Properties

Molecular Weight and Melting Points

- 2-(Piperidin-4-yl)pyrimidin-5-ol : MW = 179.2 g/mol; purity ≥95% .

- 4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((3-nitrophenyl)amino)pyrimidin-5-ol: MP = 210–211°C .

- 4-Chloro-2-methylsulfanyl-pyrimidin-5-ol : MP = 241–243°C; density = 1.48 g/cm³ .

- 2-(Perfluoroethyl)pyrimidin-5-ol (predicted) : Higher molecular weight (~230–250 g/mol) and melting point due to the perfluoroethyl group’s rigidity and strong intermolecular forces.

Table 2: Physical Properties of Selected Derivatives

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituent |

|---|---|---|---|

| 2-(Piperidin-4-yl)pyrimidin-5-ol | 179.2 | - | Piperidine |

| 4-Methylthiazol-pyrimidin-5-ol | 368.09 (calc.) | 210–211 | Thiazole, nitro |

| 4-Chloro-2-methylsulfanyl-pyrimidin-5-ol | 160.17 | 241–243 | Cl, methylsulfanyl |

| 2-(Perfluoroethyl)pyrimidin-5-ol | ~230–250 (predicted) | >250 (predicted) | -CF2CF3 |

Antiviral Activity

- [1,2,4]Triazolo[4,3-a]pyrimidin-5-ol derivatives : Exhibit anti-influenza activity (e.g., EC50 = 0.55 μM against H1N1) with high selectivity (SI = 227) .

- ANA-1 (3-(2-chlorophenyl)-6-ethyl-7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-ol) : Inhibits influenza polymerase (IC50 = 30 μM) .

Kinase Inhibition

- (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide : A TRK inhibitor for cancer therapy .

Q & A

Q. What are the recommended synthetic pathways for 2-(Perfluoroethyl)pyrimidin-5-ol, and how can purity be optimized?

Methodological Answer: Synthesis typically involves condensation reactions between fluorinated precursors and pyrimidine derivatives. A general procedure for analogous perfluoroalkyl pyrimidines involves dissolving the starting material in concentrated H₂SO₄, followed by controlled reaction times (e.g., 2 hours at room temperature), extraction with chloroform, and purification via silica gel chromatography . For purity optimization, recrystallization from methanol is effective, as demonstrated for structurally similar 5-hydroxy-1,3-dimethyl-5-(perfluoroalkyl)quinoline derivatives . High-performance liquid chromatography (HPLC) with fluorinated stationary phases is recommended for purity assessment (>95%) .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : NMR is critical for resolving perfluoroethyl group environments, while NMR identifies hydroxyl and pyrimidine proton signals.

- Mass Spectrometry (HRMS) : Electrospray ionization (ESI-HRMS) confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : For solid-state structure determination, as applied to fluorinated pyrimidine analogs (e.g., 4-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine) .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict electronic properties and reactive sites .

Q. What are the stability considerations for 2-(Perfluoroethyl)pyrimidin-5-ol under varying pH and temperature conditions?

Methodological Answer: Perfluoroalkyl groups enhance thermal stability but may introduce hydrolytic sensitivity. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) should be conducted, with HPLC monitoring for degradation products like pyrimidin-5-ol or perfluoroacetic acid . For pH-dependent stability, buffer solutions (pH 1–13) at 25°C can identify optimal storage conditions, as recommended for fluorinated pharmaceuticals .

Advanced Research Questions

Q. How can computational docking studies predict the biological interactions of this compound with target enzymes?

Methodological Answer: Molecular docking (AutoDock Vina or Schrödinger Suite) using crystal structures of target enzymes (e.g., kinases or DNA polymerases) can model binding affinities. For example, fluorinated pyrimidines like 2-{2-[4-({5-chloro-6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}amino)pyrimidin-5-yl]ethoxy}ethanol show strong interactions with hydrophobic pockets via perfluoroalkyl groups . Free energy perturbation (FEP) calculations refine binding mode predictions, correlating with in vitro IC₅₀ data .

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

Methodological Answer: Triangulate data from:

- In vitro assays : Compare enzyme inhibition (e.g., fluorometric assays) and cell viability (MTT assays) across multiple cell lines.

- In silico models : Validate using molecular dynamics simulations to assess target selectivity .

- Meta-analysis : Cross-reference with structurally related compounds (e.g., 5-fluoro-6-(4-methoxyphenyl)pyrimidine derivatives) to identify trends in fluorinated substituent effects .

Discrepancies often arise from differences in membrane permeability or metabolic stability, which can be addressed by logP measurements (shake-flask method) and liver microsome assays .

Q. How does the perfluoroethyl group influence environmental persistence, and what analytical methods detect trace residues?

Methodological Answer: Perfluoroalkyl chains are environmentally persistent due to strong C-F bonds. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic dilution (e.g., -labeled internal standards) achieves detection limits of 0.1 ng/L in water samples . For soil/sediment analysis, pressurized liquid extraction (PLE) with methanol followed by solid-phase extraction (SPE) is recommended . Environmental fate studies should reference perfluorononan-1-oic acid (PFNA) regulatory frameworks .

Q. What are the challenges in synthesizing enantiomerically pure derivatives, and how can they be addressed?

Methodological Answer: Chirality in fluorinated pyrimidines requires asymmetric catalysis (e.g., chiral palladium complexes) or enzymatic resolution. For example, lipase-mediated kinetic resolution successfully isolates enantiomers of 4-fluoro-6-(4-methoxyphenyl)pyrimidine derivatives . Chiral HPLC (e.g., Chiralpak IA column) with polar organic mobile phases (acetonitrile/methanol) achieves >99% enantiomeric excess (ee) .

Data Contradiction Analysis

Example Scenario : Conflicting reports on cytotoxicity in cancer vs. normal cell lines.

Resolution Workflow :

Replicate experiments under standardized conditions (e.g., RPMI-1640 media, 48-hour exposure).

Assess off-target effects using kinome-wide profiling (e.g., KinomeScan).

Compare with analogs : Fluorinated pyrimidines like 2-(Trifluoromethyl)pyrimidin-5-ol show cell-type-dependent activity due to transporter expression variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。